molecular formula C17H22N2 B136793 4,4'-Methylenebis(N,N-dimethylaniline) CAS No. 101-61-1

4,4'-Methylenebis(N,N-dimethylaniline)

Cat. No. B136793
CAS RN: 101-61-1
M. Wt: 254.37 g/mol
InChI Key: JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(N,N-dimethylaniline) is an intermediate in dye manufacture and works as a reagent for the determination of lead . It is suitable for the qualitative assay of cyanogens .


Synthesis Analysis

A yield of 97% MBDMA and a MDA conversion of 100% were attained when a mixture of MDA (1.98 g, 0.01mol), DMC (27.0 g, 0.30mol), and NaY (1.98 g) was stirred at 190∘C for 6 hours .


Molecular Structure Analysis

The molecular formula of 4,4’-Methylenebis(N,N-dimethylaniline) is C17H22N2 . The InChI Key is JNRLEMMIVRBKJE-UHFFFAOYSA-N .


Chemical Reactions Analysis

4,4’-Methylenebis(N,N-dimethylaniline) is used as a chemical intermediate in the manufacture of dyes and for its hydrochloric salt . It is also used as an analytical reagent in the determination of lead .


Physical And Chemical Properties Analysis

4,4’-Methylenebis(N,N-dimethylaniline) has a melting point of 88-89 °C (lit.) . It is insoluble in water but soluble in methanol . The substance is stable and incompatible with oxidizing agents .

Scientific Research Applications

Intermediate in Dye Manufacture

4,4’-Methylenebis(N,N-dimethylaniline) is used as an intermediate in the manufacture of dyes . This compound plays a crucial role in the synthesis of various dyes, contributing to their color and stability.

Reagent for Lead Determination

This compound serves as a reagent for the determination of lead . It reacts with lead to form a complex, which can be analyzed to determine the concentration of lead in a sample.

Qualitative Assay of Cyanogens

4,4’-Methylenebis(N,N-dimethylaniline) is suitable for the qualitative assay of cyanogens . Cyanogens are substances that can produce cyanide, and this compound can help detect their presence.

Production of Hydrogen Cyanide by Bacteria

This compound has been used to check the production of hydrogen cyanide by bacteria . It can react with the hydrogen cyanide produced by bacteria, making it easier to measure.

Component in Feigl-Anger Paper

4,4’-Methylenebis(N,N-dimethylaniline) has been used as a component in the preparation of Feigl-Anger paper . This type of paper is used for visualizing the release of hydrogen cyanide.

Preparation and Characterization of Inclusion Complex with β-cyclodextrin

It may also be suitable for the preparation and characterization of inclusion complex with β-cyclodextrin . These complexes can enhance the solubility and stability of guest molecules, and this compound can be used to study these effects.

Safety and Hazards

4,4’-Methylenebis(N,N-dimethylaniline) is classified as Carcinogenicity, Category 1B and is hazardous to the aquatic environment . It is advised to use personal protective equipment as required and avoid flushing into surface water or sanitary sewer system .

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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InChI

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3
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InChI Key

JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H22N2
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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DSSTOX Substance ID

DTXSID5020869
Record name 4,4'-Methylenebis(N,N-dimethylaniline)
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Molecular Weight

254.37 g/mol
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Physical Description

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline]
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Boiling Point

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg
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Record name BIS(P-(DIMETHYLAMINO)PHENYL)METHANE
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Flash Point

412 °F (NTP, 1992), 211 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide
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Density

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg]
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Product Name

4,4'-Methylenebis(N,N-dimethylaniline)

Color/Form

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand

CAS RN

101-61-1
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Melting Point

194 to 196 °F (NTP, 1992), 91.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 2
4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 3
Reactant of Route 3
4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 4
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Reactant of Route 5
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4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 6
Reactant of Route 6
4,4'-Methylenebis(N,N-dimethylaniline)

Q & A

Q1: What is the molecular formula and weight of Tetrabase?

A1: Tetrabase has a molecular formula of C17H22N2 and a molecular weight of 254.37 g/mol. []

Q2: Are there any spectroscopic data available for Tetrabase?

A2: Yes, structural studies using techniques like X-ray diffraction have been performed on Tetrabase. These studies reveal that the methylene group in Tetrabase lies on a 2-fold axis, and one of the dimethylamino groups is planar while the other adopts a nearly planar conformation. The dihedral angle between the two benzene rings is approximately 13.0°. []

Q3: What is the stability of Tetrabase under various conditions?

A3: While specific stability data under various conditions is limited within the provided research, a study on the detection of hydrogen cyanide found that Tetrabase solutions in methanol, when used to impregnate cupric acetate papers, remained stable even after being subjected to 65°C for 30 days. []

Q4: How is Tetrabase utilized in analytical chemistry?

A4: Tetrabase is frequently employed as a chromogenic reagent in spectrophotometric methods for detecting trace amounts of various analytes. It participates in reactions where its oxidation leads to the formation of colored products, allowing for quantitative analysis using spectrophotometry. [, , , , , , , , , , , ]

Q5: Can you elaborate on the mechanism of Tetrabase oxidation in these analytical applications?

A5: While the exact mechanism may vary depending on the specific reaction conditions and the analyte being detected, generally, Tetrabase undergoes oxidation in the presence of an oxidizing agent, often catalyzed by the analyte of interest. For example, in the detection of iodide, Tetrabase is oxidized by Chloramine T, and this reaction is catalyzed by iodide ions. [] This catalytic oxidation leads to the formation of a colored product that can be quantified using spectrophotometry.

Q6: Which analytes can be detected using Tetrabase-based methods?

A6: Tetrabase-based spectrophotometric methods have been developed for the detection of trace amounts of various analytes, including:

  • Iodine: In soils, plant matter, milk, and water samples. [, , , , , , ]
  • Manganese: In water samples. [, , ]
  • Iron(III): In water samples. []
  • Bromide: In water samples. [, ]
  • Hydrogen Cyanide: Produced by cyanogenic bacteria. [, , , ]

Q7: What are the advantages of using Tetrabase in these analytical methods?

A7: Tetrabase offers several advantages in analytical applications, including:

  • High Sensitivity: Enabling the detection of analytes at very low concentrations. [, ]
  • Simplicity: The methods often involve straightforward procedures and readily available reagents. [, ]
  • Rapid Analysis: Allowing for quick and efficient analyte determination. [, ]

Q8: Has computational chemistry been applied in research involving Tetrabase?

A8: Yes, computational chemistry has been employed to understand the formation mechanisms of Tetrabase derivatives. For instance, semi-empirical calculations using PM3 and AM1 methods were used to investigate the formation of Tetrabase (MDMA) from N,N-dimethylaniline (DMA) during anodic oxidation. []

Q9: How does the structure of Tetrabase relate to its activity in analytical applications?

A9: The presence of two electron-rich dimethylamino groups in the Tetrabase structure makes it susceptible to oxidation. This susceptibility to oxidation, coupled with its ability to form colored products upon oxidation, is crucial for its application in spectrophotometric detection methods.

Q10: Is Tetrabase known to be toxic?

A10: While Tetrabase itself has been used as a safer alternative to benzidine in some applications [], it's crucial to note that its metabolic product, 4,4′-methylenedianiline, has been identified as a potential carcinogen. [] Proper handling and disposal protocols are essential when working with Tetrabase and related compounds.

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